8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride

描述

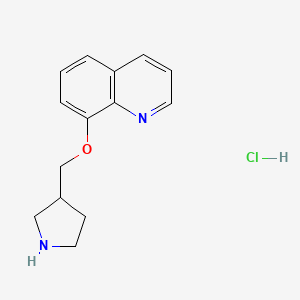

8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride (CAS: 1219982-72-5) is a quinoline derivative with a pyrrolidinylmethoxy substituent at the 8-position of the quinoline core. Its molecular formula is C₁₄H₁₇ClN₂O, with a molecular weight of 264.75 g/mol . The compound features a five-membered pyrrolidine ring attached via a methoxy linker, distinguishing it from other quinoline-based analogs.

属性

IUPAC Name |

8-(pyrrolidin-3-ylmethoxy)quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.ClH/c1-3-12-4-2-7-16-14(12)13(5-1)17-10-11-6-8-15-9-11;/h1-5,7,11,15H,6,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWZWYUTLOMSHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC3=C2N=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with a pyrrolidine derivative under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or

生物活性

8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications. The findings are supported by various studies and data tables summarizing key research outcomes.

The biological activity of this compound can be attributed to its interaction with several molecular targets. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound induces apoptosis in cancer cells, particularly in breast cancer models.

Key Biochemical Pathways

- RAS-MEK-ERK Pathway : Inhibition of FGFRs leads to downregulation of this pathway, which is essential for cell growth and differentiation.

- PI3K-Akt Pathway : The compound also affects this pathway, contributing to its pro-apoptotic effects.

- PLCγ Pathway : Modulation of this pathway further enhances its biological efficacy.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties:

- Cell Proliferation Inhibition : The compound significantly reduces the proliferation of various cancer cell lines, including breast cancer (4T1) cells.

- Induction of Apoptosis : It triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of potency based on structural modifications .

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:

- In Vitro Studies : These studies highlight the compound's ability to inhibit photosynthetic electron transport in chloroplasts and show promising results against mycobacterial species, outperforming standard treatments like isoniazid .

- Toxicity Assessments : Importantly, the compound exhibits low toxicity against human monocytic leukemia THP-1 cell lines, indicating a favorable safety profile for further development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in reduced tumor growth in animal models, supporting its use as a potential therapeutic agent for breast cancer.

- Antimicrobial Efficacy : Clinical evaluations indicated that derivatives based on this compound showed enhanced antibacterial activity compared to existing antibiotics, suggesting its utility in treating resistant bacterial infections.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-(3-Pyrrolidinylmethoxy)quinoline hydrochloride and related compounds:

Structural and Functional Insights

Ring Size and Linker Effects: The pyrrolidine ring (5-membered) in the target compound may confer distinct conformational preferences compared to piperidine (6-membered) analogs . For example, piperidine derivatives often exhibit improved solubility due to increased hydrogen-bonding capacity . The methoxy linker in the target compound introduces a methylene group, enhancing lipophilicity compared to oxygen-linked analogs like 8-(3-pyrrolidinyloxy)quinoline dihydrochloride .

Substituent Position on Quinoline: Substituents at the 8-position (as in the target compound) versus the 4-position (e.g., chloroquine) can lead to divergent electronic effects.

Crystallographic and Solid-State Properties :

- Piperidine and piperazine analogs (e.g., compounds in ) exhibit distinct crystal packing due to differences in ring conformation. The target compound’s pyrrolidine group may lead to more compact crystal structures, as seen in Hirshfeld surface analyses of similar compounds .

Biological Activity Trends: Quinoline derivatives with piperazine or thioester substituents (e.g., QCBT7 in ) show proteasome inhibition, suggesting that the target compound’s pyrrolidine group might modulate similar pathways but with altered selectivity. Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility, whereas the monohydrochloride form of the target compound may balance solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。